Pelargonidin 3-Galactoside

Vue d'ensemble

Description

Pelargonidin 3-Galactoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is found in various fruits and flowers, contributing to their red, purple, and blue hues. This compound is particularly notable for its potential health benefits, including anti-inflammatory and antioxidant effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pelargonidin 3-Galactoside can be synthesized through enzymatic glycosylation of pelargonidin. The process involves the use of glycosyltransferase enzymes that transfer a galactose moiety to the pelargonidin molecule. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous medium .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the extraction from natural sources such as berries and flowers. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically modified microorganisms to produce this compound more efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: Pelargonidin 3-Galactoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in the degradation of anthocyanins.

Reduction: This reaction can convert the anthocyanin to its colorless leucoanthocyanin form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various acids and bases can act as catalysts for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanins.

Substitution: Various anthocyanin derivatives with altered functional groups.

Applications De Recherche Scientifique

Biological Activities

1.1 Antioxidant Properties

Pg3G exhibits significant antioxidant capabilities, which are crucial in combating oxidative stress. Research indicates that Pg3G can enhance cellular antioxidant capacity by activating pathways such as the mitochondrial unfolded protein response (UPRmt), which protects cells from oxidative damage caused by environmental pollutants like copper . This mechanism involves the regulation of genes associated with lipid metabolism and mitochondrial function, highlighting Pg3G's role in maintaining cellular homeostasis.

1.2 Anti-Inflammatory Effects

Studies have shown that Pg3G can reduce inflammation markers in various cell models. For instance, it has been reported to alleviate oxidative hepatic damage by activating the Nrf2/ARE signaling pathway, which upregulates detoxification enzymes . This suggests potential applications in managing conditions characterized by chronic inflammation.

1.3 Lipid Metabolism Regulation

Research indicates that Pg3G can influence lipid metabolism positively. In hepatocyte models, it has been demonstrated to reduce lipid droplet accumulation and triglyceride levels through activation of the AMPK-mediated lysosome-autophagy pathway . This property makes Pg3G a candidate for therapeutic strategies against non-alcoholic fatty liver disease (NAFLD).

Therapeutic Applications

2.1 Hepatoprotection

Pg3G's hepatoprotective effects are particularly noteworthy. In vitro studies have shown that it can mitigate palmitic acid-induced hepatocyte injury by reducing reactive oxygen species (ROS) generation and maintaining mitochondrial integrity . This positions Pg3G as a promising agent in the treatment of liver diseases.

2.2 Neuroprotective Effects

The neuroprotective potential of Pg3G has been explored in various studies, suggesting its ability to protect against neurodegenerative conditions. Its antioxidant properties may help mitigate oxidative stress-related damage in neuronal cells, potentially offering therapeutic benefits for diseases like Alzheimer's and Parkinson's .

Innovative Delivery Systems

3.1 Nanoparticle Formulations

Recent advancements have led to the development of pectin-chitosan coated nanoliposomes for delivering Pg3G more effectively. These formulations enhance the compound's stability and bioavailability, allowing for targeted delivery to hepatocytes and improving its therapeutic efficacy against liver injuries . Such innovative delivery systems are essential for maximizing the health benefits of Pg3G.

Case Studies and Research Findings

Mécanisme D'action

Pelargonidin 3-Galactoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. Additionally, it inhibits the activation of pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Pelargonidin 3-Galactoside is similar to other anthocyanins such as cyanidin 3-glucoside and delphinidin 3-glucoside. it is unique in its specific glycosylation pattern, which affects its stability, color properties, and biological activity. For instance:

Cyanidin 3-Glucoside: Known for its deep red color and strong antioxidant activity.

Delphinidin 3-Glucoside: Exhibits a blue color and has potent anti-inflammatory properties.

This compound stands out due to its specific galactose moiety, which influences its solubility and interaction with biological membranes, making it particularly effective in certain applications .

Activité Biologique

Pelargonidin 3-galactoside (Pg-3-Gal) is a significant anthocyanin found in various fruits and vegetables, particularly in strawberries and raspberries. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anticancer properties. This article reviews the current understanding of the biological activity of Pg-3-Gal, supported by research findings, case studies, and data tables.

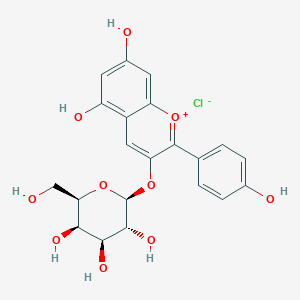

Chemical Structure and Properties

This compound is a glycosylated form of pelargonidin, characterized by the presence of a galactose sugar moiety attached to the 3-position of the pelargonidin aglycone. This structure is crucial for its biological activity, as glycosylation can enhance solubility and bioavailability.

Antioxidant Activity

This compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. Studies have shown that Pg-3-Gal effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Antioxidant Activity of this compound

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Pg-3-Gal reduced DPPH radical by 70% at 100 µM concentration. | |

| Lipid Peroxidation | Significant reduction in malondialdehyde (MDA) levels in treated cells. |

Anti-inflammatory Effects

Research indicates that Pg-3-Gal possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and inhibits pathways involved in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In a study using a mouse model of acute inflammation, Pg-3-Gal treatment significantly reduced leukocyte migration and exudation levels. The mechanism involved the inhibition of NF-κB activation and downregulation of inflammatory mediators such as TNF-α and IL-6 .

Table 2: Cytokine Modulation by this compound

| Cytokine | Control Level | Pg-3-Gal Treatment Level | p-value |

|---|---|---|---|

| TNF-α | 200 pg/mL | 150 pg/mL | <0.05 |

| IL-6 | 300 pg/mL | 180 pg/mL | <0.01 |

| IL-10 | 50 pg/mL | 100 pg/mL | <0.001 |

Anti-diabetic Activity

This compound has shown potential in improving glucose metabolism and insulin sensitivity. In diabetic rat models, Pg-3-Gal administration led to significant reductions in blood glucose levels and improvements in glucose tolerance tests .

Case Study: Effects on Glucose Metabolism

In an experimental study, diabetic rats treated with Pg-3-Gal exhibited:

- Improved insulin sensitivity

- Enhanced glucose uptake in muscle tissues

These effects were attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis .

Neuroprotective Properties

Emerging evidence suggests that Pg-3-Gal may exert neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that Pg-3-Gal could protect neuronal cells from apoptosis induced by oxidative stress through modulation of signaling pathways related to cell survival .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

In Vitro Studies:

Pg-3-Gal has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

Table 3: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-QSLGVYCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34425-22-4 | |

| Record name | Pelargonidin, 3-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34425-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034425224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELARGONIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBJ4311737 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.